5-(2-Phenylethoxy)-3-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of OSM-S-675 involves the construction of the thienopyrimidine scaffold. The process begins with the synthesis of the thiophene starting material, followed by the formation of the aminothienopyrimidine scaffold through a series of organic reactions. The key steps include halogenation, amination, and cyclization reactions .
Industrial Production Methods: This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: OSM-S-675 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogen atoms on the thienopyrimidine ring can be substituted with different nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed under basic conditions.
Major Products: The major products formed from these reactions include various substituted thienopyrimidines, sulfoxides, and sulfones .
Scientific Research Applications
OSM-S-675 has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies to understand its interaction with biological targets.
Medicine: OSM-S-675 is being investigated for its potential as an antimalarial drug.
Industry: The compound’s derivatives are explored for their potential use in pharmaceuticals and agrochemicals.
Mechanism of Action
The exact mechanism of action of OSM-S-675 is not fully understood. it is believed to target specific enzymes or proteins in the malaria parasite, disrupting its metabolic pathways and leading to its death. The compound may interact with molecular targets such as kinases or proteases, inhibiting their function and preventing the parasite from replicating .
Comparison with Similar Compounds
- OSM-S-106
- OSM-S-137
- TCMDC 132385
Comparison: OSM-S-675 is unique due to its specific structural features, such as the presence of a thienopyrimidine scaffold and specific substituents that enhance its antimalarial activity. Compared to similar compounds like OSM-S-106 and OSM-S-137, OSM-S-675 has shown better solubility and potency in biological assays .
Properties
Molecular Formula |
C22H22N4O4 |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
5-(2-phenylethoxy)-3-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C22H22N4O4/c1-27-17-11-16(12-18(28-2)21(17)29-3)22-25-24-19-13-23-14-20(26(19)22)30-10-9-15-7-5-4-6-8-15/h4-8,11-14H,9-10H2,1-3H3 |
InChI Key |
UAVMJQLWBOZKCU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C3N2C(=CN=C3)OCCC4=CC=CC=C4 |
Origin of Product |
United States |
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